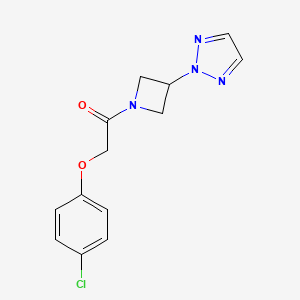

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethan-1-one

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O2/c14-10-1-3-12(4-2-10)20-9-13(19)17-7-11(8-17)18-15-5-6-16-18/h1-6,11H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXWENGPLWUPHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=C(C=C2)Cl)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethan-1-one typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.

Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

Coupling of the Chlorophenoxy Group: The final step involves the coupling of the chlorophenoxy group with the triazole-azetidine intermediate. This can be done using a nucleophilic substitution reaction, where the chlorophenoxy group acts as the nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles possess activity against various bacterial strains and fungi. For instance, related compounds have demonstrated efficacy comparable to conventional antibiotics, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer activities. The incorporation of azetidine rings has been linked to enhanced selectivity and potency against cancer cell lines. Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound's structural features may confer anti-inflammatory properties, making it a candidate for developing new anti-inflammatory agents. Research comparing similar triazole derivatives has shown promising results in reducing inflammation markers in vitro and in vivo .

Synthesis and Characterization

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethan-1-one typically involves multi-step reactions starting from readily available precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Pharmaceutical Sciences evaluated the antimicrobial activity of various triazole derivatives against a panel of bacteria and fungi. The results indicated that compounds similar to 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethan-1-one exhibited significant inhibition zones against resistant strains of Staphylococcus aureus and Candida albicans, highlighting their potential as therapeutic agents .

Case Study 2: Anticancer Activity

In another investigation, researchers assessed the cytotoxic effects of triazole-based compounds on human cancer cell lines. The findings revealed that certain derivatives led to a marked decrease in cell viability through apoptosis induction. The study concluded that modifications in the azetidine ring could enhance the anticancer activity of similar compounds .

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole and azetidine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Key Observations:

- Azetidine vs. However, this strain may also increase synthetic complexity .

- Triazole Positioning : The 2H-triazole in the target compound differs from 1H-triazole derivatives (e.g., 9g in ). N-2 alkylation (as in 9h) may enhance stability and CYP51 binding in antifungal applications .

- Chlorophenoxy vs.

Biological Activity

The compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethan-1-one is a novel chemical entity that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a triazole ring linked to an azetidine moiety and a chlorophenoxy group, which may contribute to its pharmacological properties.

- Molecular Formula : C15H18ClN5O

- Molecular Weight : 319.79 g/mol

- Structure : The compound exhibits a complex structure that allows for various interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it possesses significant antibacterial and antifungal properties. The presence of the triazole ring is often associated with enhanced antimicrobial effects, making this compound a candidate for further exploration in treating infections.

- Anticancer Potential : Investigations into the cytotoxic effects of the compound have shown activity against various cancer cell lines. For instance, derivatives of triazole compounds have demonstrated moderate to high potency against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially affecting pathways related to cell growth and survival. In particular, triazole derivatives are known to inhibit enzymes involved in critical metabolic processes .

The mechanisms through which 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethan-1-one exerts its biological effects may involve:

- Receptor Binding : The compound may bind to specific cellular receptors, modulating signaling pathways that control cell division and apoptosis.

- DNA Interaction : Potential interactions with DNA could lead to alterations in gene expression, contributing to its anticancer properties.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethan-1-one:

Q & A

Q. What are the key synthetic pathways for 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Triazole Ring Formation: Azide-alkyne cycloaddition (e.g., Cu-catalyzed Click chemistry) to construct the 1,2,3-triazole moiety .

- Azetidine Functionalization: Coupling reactions (e.g., nucleophilic substitution) to introduce the azetidine ring .

- Ethanone Linkage: Condensation of intermediates with 4-chlorophenoxy groups under reflux or microwave-assisted conditions .

Optimization Strategies:

- Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes vs. 12 hours under reflux) .

- Control pH (6–8) and temperature (60–80°C) to minimize side products .

- Monitor progress via TLC and purify intermediates via column chromatography .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation, and what spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with calculated masses (±5 ppm) .

- X-ray Crystallography: Resolve spatial arrangements of the azetidine-triazole core and chlorophenyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous triazole-azetidine derivatives?

Methodological Answer: Contradictions often arise from variations in substituents (e.g., halogen placement) or assay conditions. Design experiments to:

- Compare Analog Libraries: Synthesize derivatives with systematic substitutions (e.g., 4-fluorophenyl vs. 4-chlorophenyl) and test against standardized assays (e.g., MIC for antimicrobial activity) .

- Assess Pharmacokinetics: Use HPLC to measure stability in simulated physiological conditions (pH 7.4, 37°C) and identify degradation products .

- Validate Targets: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like CYP450 or bacterial dihydrofolate reductase .

Q. What computational strategies predict the compound’s binding affinity and selectivity for therapeutic targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability over 100 ns trajectories .

- QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs with known IC₅₀ values .

- Free Energy Perturbation (FEP): Calculate ΔΔG values to prioritize derivatives with enhanced affinity for cancer-related kinases .

Q. How can researchers evaluate the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .

- Photostability: Expose to UV light (300–400 nm) and monitor changes in UV-Vis spectra (λmax shifts indicate structural breakdown) .

- pH-Dependent Stability: Dissolve in buffers (pH 1–10) and quantify intact compound over 24 hours using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.